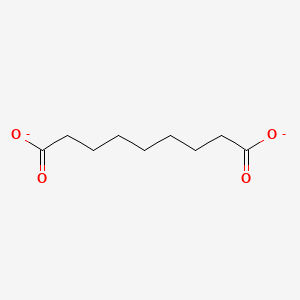

Nonanedioate

説明

Significance and Research Context of Nonanedioate

This compound, the conjugate base of nonanedioic acid (commonly known as azelaic acid), is a dicarboxylic acid that has garnered significant attention in various fields of chemical research. atamanchemicals.comatamanchemicals.com Its importance stems from its presence in nature, its versatile chemical properties, and its wide range of applications. atamanchemicals.comatamanchemicals.com Nonanedioic acid is a naturally occurring saturated nine-carbon dicarboxylic acid found in grains like wheat, rye, and barley. atamanchemicals.comatamanchemicals.com It is also produced by the yeast Malassezia furfur (also known as Pityrosporum ovale), which is a normal component of human skin flora. atamanchemicals.comnih.gov

In the context of biomedical and dermatological research, this compound is investigated for its anti-inflammatory, antibacterial, and anti-keratinizing properties. atamanchemicals.comnih.gov It is a known inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) production, which makes it a subject of research for treating skin hyperpigmentation. atamanchemicals.comwikipedia.org Furthermore, its esters and derivatives are explored for their potential in drug delivery systems and as novel therapeutic agents. researchgate.net For instance, the co-drug bis(4-hydroxyphenyl)this compound, synthesized from hydroquinone (B1673460) and azelaic acid, has been studied for enhanced topical skin targeting. researchgate.netresearchgate.net

Beyond the biomedical sphere, this compound serves as a valuable precursor in the polymer and materials science industry. atamanchemicals.com Its dicarboxylic nature allows it to be used in the synthesis of polyesters and polyamides, such as nylon 6,9. industrialchemicals.gov.au Esters of nonanedioic acid, like dibutyl and bis(2-ethylhexyl) this compound, are utilized as plasticizers to enhance the flexibility and durability of polymers. atamanchemicals.comvulcanchem.com The compound and its derivatives are also investigated in the context of metabolomics, where they can serve as biomarkers for certain diseases. nih.govnih.govgoogle.com

Historical Development of this compound Research

The scientific inquiry into this compound and its parent compound, azelaic acid, has evolved significantly over the decades. Initial interest in the biological activity of azelaic acid emerged from studies of skin surface lipids and the investigation into the pathogenesis of hypochromia in pityriasis versicolor infections. atamanchemicals.com A key moment in its research history was the discovery in the 1970s of its depigmenting effects in lesions of pityriasis versicolor. nih.gov This observation spurred further investigation into the compound's mechanism of action.

Subsequent research revealed that the yeast Malassezia furfur could oxidize unsaturated fatty acids to produce C8-C12 dicarboxylic acids, including azelaic acid, which were found to be competitive inhibitors of tyrosinase. atamanchemicals.com In the mid-1980s, in vitro research evaluated the depigmenting capabilities of azelaic acid, concluding it was effective at high concentrations. atamanchemicals.comwikipedia.org By 1988, in vitro studies showed that a combination of azelaic acid and zinc sulfate (B86663) could potently inhibit 5α-reductase. atamanchemicals.comwikipedia.org

The culmination of this research led to its approval for therapeutic use. In 1995, a 20% azelaic acid topical cream was approved by the FDA as a new molecular entity. premierconsulting.com This was followed by the approval of a 15% topical gel in 2002 for the treatment of rosacea. nih.govpremierconsulting.com The regulatory history of azelaic acid highlights the evolving understanding of its properties and applications, from a naturally occurring fatty acid to a recognized therapeutic agent. premierconsulting.com

Structural Framework of this compound and its Derivatives in Academic Inquiry

The fundamental structure of this compound is that of a nine-carbon aliphatic chain terminated by two carboxylate groups. atamanchemicals.com Its parent form, nonanedioic acid (azelaic acid), has the chemical formula HOOC(CH₂)₇COOH. atamanchemicals.com This dicarboxylic acid structure is the basis for a wide array of derivatives that are subjects of academic inquiry.

The primary derivatives studied are its esters, formed by the reaction of one or both of the carboxylic acid groups with alcohols. These esters exhibit a range of physicochemical properties depending on the nature of the alcohol used. For example, simple esters like dimethyl this compound and diethyl this compound are often used as reference compounds in chemical studies. chembk.comthegoodscentscompany.com More complex esters, such as bis(2-ethylhexyl) this compound and dibutyl this compound, are investigated for their properties as plasticizers in polymer science. atamanchemicals.comvulcanchem.com The structural variations, from linear to branched alkyl chains in the ester group, influence properties like viscosity and thermal stability. vulcanchem.com

Other derivatives of interest in academic research include those with additional functional groups, which can impart specific biological activities. An example is Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)this compound, which contains amino and hydroxyl groups, making it a candidate for pharmaceutical research due to its potential to interact with biological targets. ontosight.ai The synthesis of co-drugs, such as bis(4-hydroxyphenyl)this compound, represents another area of structural exploration, aiming to combine the properties of two different molecules into a single compound for improved delivery and efficacy. researchgate.netresearchgate.net Furthermore, this compound moieties are incorporated into polymer backbones to create copolyesters with tailored properties for various applications, including in the medical and textile industries. ontosight.ai

Physicochemical Properties of this compound and Its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Nonanedioic Acid | C₉H₁₆O₄ | 188.22 | 109-111 | 286 (at 100 mmHg) |

| Dimethyl this compound | C₁₁H₂₀O₄ | 216.27 | 18 | 156 (at 20 mmHg) |

| Diethyl this compound | C₁₃H₂₄O₄ | 244.33 | -16 to -15.8 | 172 (at 18 mmHg) |

| Bis(2-butoxyethyl) this compound | C₂₁H₄₀O₆ | 388.5 | Not available | 245-250 (estimated) |

| Diethenyl this compound | C₁₃H₂₀O₄ | 240.29 | Not available | 250-300 (estimated) |

Research Applications of this compound Derivatives

| Derivative | Field of Research | Key Research Finding |

| Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)this compound | Pharmaceutical Chemistry | Investigated for potential therapeutic effects due to its complex structure with multiple functional groups. ontosight.aiCurrent time information in Bangalore, IN. |

| Dibutyl this compound | Polymer Science | Used as a plasticizer to improve the flexibility and durability of plastics. vulcanchem.com |

| Bis(2-ethylhexyl) this compound | Materials Science | Functions as a plasticizer in PVC products and is also used in lubricants and coatings. atamanchemicals.com |

| Bis(4-hydroxyphenyl)this compound | Drug Delivery | Synthesized as a co-drug to enhance the topical delivery of its parent compounds, hydroquinone and azelaic acid. atamanchemicals.comresearchgate.net |

| Dihexyl this compound | Metabolomics | Identified as a potential biomarker for premature ovarian insufficiency. nih.gov |

Structure

2D Structure

3D Structure

特性

分子式 |

C9H14O4-2 |

|---|---|

分子量 |

186.2 g/mol |

IUPAC名 |

nonanedioate |

InChI |

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/p-2 |

InChIキー |

BDJRBEYXGGNYIS-UHFFFAOYSA-L |

SMILES |

C(CCCC(=O)[O-])CCCC(=O)[O-] |

正規SMILES |

C(CCCC(=O)[O-])CCCC(=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies for Nonanedioate and Its Derivatives

Laboratory-Scale Synthesis Approaches for Nonanedioate

In the laboratory, the synthesis of nonanedioates can be tailored to achieve specific derivatives and functionalities. This often involves multi-step processes that begin with the parent dicarboxylic acid, nonanedioic acid (azelaic acid).

Esterification Reactions for this compound Derivatives

The most direct method for synthesizing this compound esters is through the esterification of nonanedioic acid with an appropriate alcohol. This reaction is typically catalyzed by an acid and involves the reaction of the carboxylic acid groups with the alcohol to form ester linkages. nih.gov

A common laboratory procedure is the Fischer esterification, where nonanedioic acid is refluxed with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or boron trifluoride (BF₃). For instance, the synthesis of dimethyl this compound involves reacting nonanedioic acid with methanol (B129727). To ensure the complete conversion of both carboxylic acid groups, a stoichiometric excess of the alcohol is often used. The reaction is typically carried out at the reflux temperature of the alcohol for several hours.

The synthesis of more complex esters, such as bis(2-butoxyethyl) this compound, also follows the principle of acid-catalyzed esterification. mdpi.com The choice of alcohol is crucial as it determines the properties of the final ester. For example, the synthesis of various dialkyl nonanedioates with different chain-length alcohols like allyl alcohol, but-3-en-1-ol, and dec-9-en-1-ol has been demonstrated, achieving high yields. nih.gov

| Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Methanol | H₂SO₄ | Reflux (70°C), 8 hours | 85-92 | |

| 2-Butoxyethanol | H₂SO₄ | 80–120°C | >95 | mdpi.com |

| Allyl alcohol | EDC·HCl, DMAP | Room Temperature, 12 h | 96 | nih.gov |

| But-3-en-1-ol | EDC·HCl, DMAP | Room Temperature, 12 h | 96 | nih.gov |

| Dec-9-en-1-ol | EDC·HCl, DMAP | Room Temperature, 12 h | 93 | nih.gov |

| Oleyl alcohol | EDC·HCl, DMAP | Room Temperature, 12 h | 85 | nih.gov |

EDC·HCl: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, DMAP: 4-Dimethylaminopyridine

Oxidation Processes in this compound Synthesis

Oxidative cleavage of unsaturated fatty acids is a primary route to producing nonanedioic acid, the precursor for this compound esters. Ozonolysis of oleic acid is a well-established and industrially significant method. nih.goveuropa.eu In this process, ozone (O₃) is bubbled through a solution of oleic acid, cleaving the carbon-carbon double bond. google.com The resulting ozonide is then worked up under oxidative conditions, typically using hydrogen peroxide, to yield nonanedioic acid and the co-product, nonanoic acid. nih.govresearchgate.net The reaction is often carried out in a solvent such as methanol at low temperatures. google.comresearchgate.net Yields of the dicarboxylic acid fission products can exceed 95% with this method. researchgate.netresearchgate.net

Alternative oxidative methods that avoid the use of ozone have also been developed. One such method involves the use of tungstic acid (H₂WO₄) and hydrogen peroxide (H₂O₂) to perform the oxidative cleavage of oleic acid at elevated temperatures (80–90°C), which can yield azelaic acid with 80–85% purity. Another approach is a chemo-enzymatic route where oleic acid is first converted to 9,10-dihydroxystearic acid, which is then oxidized to yield nonanedioic acid. nih.gov

| Oxidant System | Substrate | Key Conditions | Product Yield | Reference |

| O₃, then H₂O₂/HCOOH | Oleic acid | Ozonolysis in methanol, then oxidative workup | >95% | researchgate.netresearchgate.net |

| H₂WO₄ / H₂O₂ | Oleic acid | 80–90°C, careful pH control | 80-85% purity | |

| Lipase (B570770)/H₂O₂, then Fe(NO₃)₃/TEMPO/O₂, then H₂O₂ | Oleic acid | Multi-step chemo-enzymatic process | 44% (isolated) | nih.gov |

Advanced Organic Transformations for this compound Functionalization

Beyond the fundamental synthesis of the this compound backbone, advanced organic transformations are employed to introduce further functionality and create complex molecules. These methods represent the cutting edge of synthetic chemistry, enabling the creation of novel materials and bioactive compounds.

One powerful strategy is C-H functionalization , which allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom- and step-economical approach to synthesis. nih.govumich.edu For instance, palladium-catalyzed β-C-H bond functionalization of esters can be achieved using specialized ligands, enabling the introduction of various groups at specific positions along the this compound chain. nih.gov

Another advanced method involves the reductive amination of a keto-diacid precursor to synthesize amino-nonanedioate derivatives. For example, 5-oxoazelaic acid can be converted to 5-amino-1,9-nonanedioic acid using sodium cyanoborohydride and ammonium (B1175870) chloride. nih.gov This amino-diacid can then be further functionalized, for example, by coupling with biotin-NHS to create biotin-tagged chemical cross-linkers for applications in mass spectrometry. nih.gov

This compound derivatives also serve as building blocks in the synthesis of complex macrocycles. For example, dimethyl 3,7-dimethylthis compound, synthesized via a selective isomerization-carbonylation of citronellic acid, has been used in the polycondensation to create novel polyesters. uni-konstanz.de

Industrial-Scale Production of this compound Compounds

The industrial production of nonanedioates is driven by the need for large quantities of these compounds for applications in polymers, lubricants, and plasticizers. europa.eu The focus of industrial processes is on efficiency, cost-effectiveness, and sustainability.

Continuous Processes for this compound Manufacturing

Continuous flow manufacturing offers significant advantages over traditional batch processing for the production of nonanedioates. chemrxiv.orgmsu.edu Continuous-flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer, leading to better process control, shorter reaction times, and improved safety, especially for exothermic reactions like oxidation. chemrxiv.org

For the esterification of nonanedioic acid, continuous-flow reactors can be used to optimize reaction kinetics and yield. mdpi.com By carefully controlling parameters such as temperature (e.g., 80–120°C) and the molar ratio of reactants, high conversion rates can be achieved while minimizing the formation of by-products. mdpi.com Similarly, the ozonolysis of oleic acid, a potentially hazardous reaction, can be performed more safely and efficiently in a continuous setup. d-nb.info The use of inline analytical techniques, such as FTIR, can provide real-time monitoring of the reaction progress, allowing for precise control and optimization. chemrxiv.org

Biotechnological Routes to this compound Precursors

In recent years, there has been a growing interest in developing sustainable, bio-based routes for the production of chemicals. Biotechnological methods for producing nonanedioic acid (azelaic acid) from renewable feedstocks like vegetable oils are a promising alternative to traditional chemical synthesis. mdpi.comnih.gov These processes often utilize engineered microorganisms as whole-cell biocatalysts.

Several studies have demonstrated the production of nonanedioic acid from oleic acid using genetically engineered strains of Escherichia coli and Corynebacterium glutamicum. mdpi.comresearchgate.net These microorganisms are engineered to express a cascade of enzymes that can convert oleic acid, via intermediates like 9-hydroxynonanoic acid, into nonanedioic acid. mdpi.com For example, a recombinant Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases was shown to produce 16 mM of 1,9-nonanedioic acid from 20 mM of 9-hydroxynonanoic acid within 8 hours. mdpi.com

Researchers have also focused on improving the productivity of these bioprocesses. One study reported a biocatalytic system that converted oleic acid from olive oil into α,ω-nonanedioic acid with a final concentration of 103 mM (19.4 g/L). nih.gov This represented a significant increase compared to previously reported values and was achieved by integrating separation technology to mitigate product toxicity to the microbial cells. nih.gov

| Microorganism | Feedstock/Precursor | Key Enzymes | Product Titer | Reference |

| Recombinant Corynebacterium glutamicum | 9-Hydroxynonanoic acid | Alcohol/aldehyde dehydrogenases (ChnDE) | 16 mM (from 20 mM precursor) | mdpi.com |

| Constructed biocatalytic system | Oleic acid (from olive oil) | Not specified in abstract | 103 mM (19.4 g/L) | nih.gov |

| Recombinant Escherichia coli | Olive oil | Lipase, Oleate hydratase, Dehydrogenases, Monooxygenase | 4.3 mM | researchgate.net |

| Candida cloacae | Pelargonic acid | Not specified in abstract | 3 g/L | europa.eu |

Emerging Synthetic Strategies for this compound

Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and novel methods for producing chemical compounds and polymers. For this compound (commonly known as azelate) and its derivatives, emerging strategies include the use of biological catalysts, catalyst-free polymerization conditions, and electrochemical methods. These approaches offer alternatives to traditional chemical synthesis, often providing milder reaction conditions, reduced environmental impact, and access to unique molecular architectures.

Enzyme-Catalyzed this compound Esterification

The use of enzymes as catalysts in organic synthesis represents a significant step towards greener and more sustainable chemical production. tandfonline.com Lipases, in particular, have been widely explored for esterification and polyesterification reactions due to their high efficiency, selectivity, and ability to function under mild conditions, often in solvent-free systems. tandfonline.comnih.gov This contrasts with conventional chemo-catalytic polycondensations which typically require high temperatures (often exceeding 150 °C) and metal-based catalysts that can leave toxic residues. nih.govmdpi.com

Research has demonstrated the successful polymerization of 1,9-nonanedioic acid (azelaic acid) with various diols using enzymatic catalysis. In one study, the immobilized lipase B from Candida antarctica (CalB-IM) was used to catalyze the polycondensation of azelaic acid with α,ω-diols like 1,6-hexanediol (B165255) and 1,8-octanediol. mdpi.com The reactions, conducted at 75 °C, successfully produced biopolyesters with number-average molecular weights (Mn) reaching up to 20,000 g/mol over 72 hours. mdpi.com This enzymatic approach allows for the synthesis of long-chain biopolyesters under significantly milder conditions than traditional methods. mdpi.com

Another study investigated the lipase-catalyzed polycondensation of azelaic acid and glycerol (B35011). nih.gov A Design-of-Experiment approach revealed that after an initial 24-hour period, the reaction proceeds even without the enzyme, suggesting a two-step process. nih.gov This allows for an initial enzyme-catalyzed step at a lower temperature (e.g., 60 °C), followed by removal of the biocatalyst and continued chain elongation at a higher temperature (e.g., 80-90 °C). nih.gov This hybrid method preserves the activity of the enzyme for reuse, which is a critical factor for industrial scalability. nih.gov

The enzymatic synthesis of esters and polyesters from this compound precursors is also valuable in the production of specialty chemicals, such as those used in cosmetics. For instance, divinyl this compound has been synthesized enzymatically for potential use in cosmeceutical applications. researchgate.net

Table 1: Research Findings on Enzyme-Catalyzed Polymerization of Azelaic Acid (this compound)

| Monomers | Enzyme | Reaction Conditions | Resulting Polymer/Product | Key Findings & Reference |

|---|---|---|---|---|

| Azelaic acid and 1,8-octanediol | Immobilized Lipase B from Candida antarctica (CalB-IM) | 75 °C in toluene (B28343) with molecular sieves for 72 hours. | Polyester with Mn up to 20,000 g/mol. | Demonstrated successful synthesis of long-chain biopolyesters under mild conditions. mdpi.com |

| Azelaic acid and glycerol | Covalently immobilized lipases (e.g., CaLB) | Two-step process: Initial enzymatic step followed by a catalyst-free step at 80-90 °C. | Poly(glycerol azelate) oligoesters with Mn up to 2,900 Da. | A hybrid method that allows for enzyme removal and reuse, enhancing industrial applicability. nih.gov |

| Divinyl this compound precursor | Subtilisin from Bacillus subtilis | Reaction in pyridine (B92270) at 50 °C for 4 hours. | Sucrose-based polyester | Demonstrates enzymatic synthesis for cosmeceutical ingredients. researchgate.net |

Catalyst-Free Polymerization Involving this compound

The development of catalyst-free polymerization methods is driven by the need to eliminate residual catalyst contamination in the final polymer, which is particularly critical for biomedical and pharmaceutical applications. tandfonline.com For polyesters, this typically involves a self-catalyzed polycondensation reaction at elevated temperatures, where the carboxylic acid monomers themselves act as the catalyst. tandfonline.comwikipedia.org

Several studies have reported the successful synthesis of elastic polyesters through the direct, catalyst-free polycondensation of azelaic acid and glycerol. tandfonline.comscientific.nettandfonline.com In these procedures, the monomers are heated together at temperatures ranging from 125 °C to 165 °C for several hours. nih.govscientific.net The reaction proceeds via simple esterification, with the removal of water driving the formation of the polymer. scientific.net This approach yields soft, pliable elastomers that harden upon cooling. tandfonline.com

The properties of the resulting poly(glycerol azelate) can be tuned by adjusting the molar ratio of the monomers and the curing time. researchgate.net Research has shown that increasing the azelaic acid to glycerol molar ratio or extending the curing time leads to a higher degree of branching and crosslinking, which in turn improves the mechanical properties, such as Young's modulus and tensile strength. researchgate.net In some cases, co-monomers like succinic acid are added to the formulation. Succinic acid can act as its own catalyst in the esterification reaction, which can help to increase the molecular weight of the final copolyester. tandfonline.com

This self-catalyzed approach, sometimes used after an initial enzymatic step, relies on the dissociation of protons from the terminal carboxylic acid groups to facilitate further esterification. nih.gov While effective, achieving high molecular weights can be challenging and often requires reduced pressure to efficiently remove the water byproduct. nih.govwikipedia.org

Table 2: Research Findings on Catalyst-Free Polymerization of Azelaic Acid (this compound)

| Monomers | Reaction Conditions | Resulting Polymer | Key Findings & Reference |

|---|---|---|---|

| Azelaic acid and glycerol | 125 °C for 48-60 hours. | Elastic polyester | A simple, direct catalyst-free synthesis is possible; properties depend on monomer ratio. scientific.net |

| Azelaic acid, glycerol, and succinic acid | 160–165 °C for 2 hours, followed by curing at 125 °C for 48 hours. | Poly(glycerol/azelate/succinate) | Addition of succinic acid improved the molecular weight of the final product. tandfonline.comnih.gov |

| Poly(glycerol azelate) prepolymer | Thermal treatment at 80-90 °C under reduced pressure (after initial enzymatic step). | Poly(glycerol azelate) | Chain elongation occurs via self-catalyzed esterification driven by the terminal acid groups. nih.gov |

| Azelaic acid and glycerol | Melt polycondensation followed by curing for 24-48 hours. | Poly(glycerol azelate) (PGAz) | Mechanical properties (Young's modulus, tensile strength) improve with increased crosslinking. researchgate.net |

Electrosynthesis Approaches for this compound Derivatives

Organic electrosynthesis is an emerging methodology that uses electricity as a clean reagent to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. gre.ac.uk One of the oldest and most relevant electrosynthetic reactions for carboxylic acids is the Kolbe electrolysis. gre.ac.ukorganic-chemistry.org This reaction involves the anodic oxidation of a carboxylate, which leads to decarboxylation to form a radical intermediate. These radicals then couple to form a new carbon-carbon bond, typically resulting in a dimer of the starting material's alkyl group. gre.ac.ukorganic-chemistry.org

This technique has been applied to this compound derivatives to synthesize new, longer-chain dicarboxylic acid esters. One study demonstrated that methyl this compound (monomethyl azelate) can undergo anodic decarboxylation and coupling to produce dimethyl hexadecanedioate (B1242263) (a C16 diester). researchgate.net This process provides a route to convert a renewable C9 building block, often derived from the ozonolysis of oleic acid, into a higher value, longer-chain compound. researchgate.net

Furthermore, the Kolbe reaction can be performed as a "crossed" or mixed coupling between two different carboxylates. A process has been developed for the crossed Kolbe electrolytic condensation of monomethyl azelate with monomethyl adipate (B1204190) (a C6 diester precursor). google.com This reaction yields a mixture of products, including the desired unsymmetrical product, dimethyl undecanedioate (a C11 diester), alongside the symmetrical dimers dimethyl sebacate (B1225510) (from adipate) and dimethyl hexadecanedioate (from azelate). google.comgoogle.com Such processes are valuable for producing specialty diesters used as raw materials for polymers, plasticizers, and perfumes. google.com These electrosynthetic methods represent a powerful strategy for C-C bond formation and the upgrading of bio-based feedstocks like this compound derivatives. researchgate.netnsf.gov

Derivatization and Functionalization of Nonanedioate

Synthesis of Nonanedioate Esters

The carboxyl groups of this compound are readily esterified to produce a variety of esters, which are valued as lubricants, plasticizers, and chemical intermediates. The synthesis methods can be tailored to produce simple alkyl esters, complex substituted derivatives, and esters containing aromatic or heterocyclic moieties.

The synthesis of simple alkyl nonanedioates, such as dimethyl or diethyl this compound, is typically achieved through Fischer esterification. This process involves reacting nonanedioic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as sulfuric acid.

More complex, substituted alkyl nonanedioates can be synthesized from modified this compound precursors. For instance, derivatives of 3,7-diazanonanedioic acid have been used to create esters with specific functionalities. researchgate.net The synthesis involves reacting amino acid esters with 1,3-dibromopropane (B121459) to form the substituted diazathis compound backbone, which is then esterified. researchgate.net This method allows for the introduction of various substituents, leading to compounds with tailored properties. researchgate.net

A notable example is the synthesis of di(prop-2-yn-1-yl) this compound, an alkyne-functionalized diester. This compound is prepared by reacting nonanedioic acid with propargyl alcohol in toluene (B28343), using concentrated sulfuric acid as a catalyst. trentu.canih.gov The resulting dialkyne is a key monomer for click chemistry reactions. nih.gov

| Compound Name | Core Structure | Substituents |

|---|---|---|

| Ethyl 3,7-diaza-2,8-di(isobutyl)this compound | 3,7-diazathis compound | Ethyl (ester), Isobutyl (on backbone) |

| Methyl 3,7-diaza-2,8-(3-thiabutyl)this compound | 3,7-diazathis compound | Methyl (ester), 3-Thiabutyl (on backbone) |

| Ethyl 3,7-diaza-2,8-dimethylthis compound | 3,7-diazathis compound | Ethyl (ester), Methyl (on backbone) |

| Ethyl 3,7-diaza-2,8-dibenzylthis compound | 3,7-diazathis compound | Ethyl (ester), Benzyl (B1604629) (on backbone) |

This compound esters can also incorporate aromatic and heterocyclic groups. The synthesis of benzyl 3,7-diaza-2,8-dimethylthis compound is one such example, where a benzyl group is part of the ester functionality. researchgate.net

General methods for creating aryl esters, which can be applied to this compound, include modern catalytic approaches. One such method is the palladium-catalyzed decarboxylative cross-coupling of potassium oxalate (B1200264) monoesters with aryl halides. organic-chemistry.org This strategy avoids the use of toxic carbon monoxide gas and high-pressure conditions often required in traditional carbonylation. organic-chemistry.org For laboratory-scale synthesis of aryl esters, this protocol is operationally simpler and safer, tolerating a wide range of functional groups. organic-chemistry.org By adapting this method, a this compound monoester could potentially be coupled with various aryl or heterocyclic halides to generate a diverse library of esters.

Polymeric Derivatives of this compound

The difunctional nature of this compound makes it an excellent monomer for step-growth polymerization. Its incorporation into polymer backbones imparts flexibility and specific thermal properties, leading to the development of advanced polyamides, polyurethanes, and polytriazoles.

Polyamides are synthesized through the polycondensation of a dicarboxylic acid with a diamine. researchgate.net Nonanedioic acid, as a C9 dicarboxylic acid, is a valuable bio-based building block for this class of polymers. The use of an "odd-numbered" dicarboxylic acid monomer like nonanedioic acid is a known strategy to decrease chain regularity, which reduces crystallinity in the resulting polyamide. tue.nl This approach is useful for designing amorphous polyamide resins with specific glass transition temperatures (Tg), which is a critical parameter for applications like powder coatings. tue.nl

The synthesis can be carried out via several methods, including melt polycondensation, which is often performed without catalysts or solvents, presenting a greener alternative to traditional methods. mdpi.com By reacting nonanedioic acid with various diamines, a range of polyamides can be produced. The properties of these polymers, such as melting temperature (Tm), glass transition temperature (Tg), tensile strength, and elongation at break, are influenced by the specific diamine used and the resulting concentration of amide linkages. mdpi.com For example, wholly bio-based polyamides synthesized from long-chain precursors exhibit low melting temperatures, high thermal stability, and superior strain at break, making them candidates to replace petroleum-based elastomers. mdpi.com

| Property | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 31,400 g/mol |

| Weight-Average Molecular Weight (Mw) | 52,900 g/mol |

| Melting Temperature (Tm) | 85.8 °C |

| Glass Transition Temperature (Tg) | 30.4 °C |

| Initial Degradation Temperature (Td5%) | 425 °C |

| Tensile Strength | 10.0 ± 2.1 MPa |

| Strain at Break | 1378 ± 3% |

Polyurethanes are a class of polymers formed by the reaction of a di- or poly-isocyanate with a polyol. essentialchemicalindustry.org this compound can be incorporated into polyurethane backbones by first reducing it to its corresponding diol, 1,9-nonanediol (B147092). This diol then serves as the soft segment in the polyurethane structure.

The synthesis is a two-part process. First, nonanedioic acid or its diesters are reduced to 1,9-nonanediol using a suitable reducing agent. Second, this diol is reacted with a diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI), often in the presence of a chain extender like 1,4-butanediol. mdpi.com This polymerization can be performed using a one-shot or pre-polymer method, often without a solvent. mdpi.com The inclusion of the flexible nine-carbon 1,9-nonanediol chain as the soft segment influences the final properties of the polyurethane, such as its flexibility, thermal stability, and degree of micro-phase separation between hard and soft segments. mdpi.com

A novel class of polymers, thermoplastic polytriazoles, can be synthesized using this compound as a key precursor. nih.gov The synthesis utilizes the Huisgen azide-alkyne "click" reaction, a highly efficient and specific reaction that can be performed without solvents or catalysts. nih.govresearchgate.net

The process begins with the synthesis of a dialkyne monomer, di(prop-2-yn-1-yl) this compound, via the Fischer esterification of nonanedioic acid with propargyl alcohol. trentu.canih.gov This C9 dialkyne monomer is then polymerized with a long-chain diazide monomer (such as one derived from oleic acid). nih.gov The resulting polymer, a polytriazole, has a structure where triazole rings are interspersed with aliphatic chains derived from the this compound and the diazide.

The properties of these thermoplastic polytriazoles are highly dependent on the chain lengths of the monomers. nih.gov For instance, a polymer synthesized from a C18 diazide and the C9 this compound-derived dialkyne (labeled C18C9) exhibits distinct thermal and mechanical properties compared to polymers made with shorter (C4) or longer (C18) dialkyne monomers. nih.gov These materials have shown properties comparable to commercial thermoplastics and have been investigated for applications in medical devices due to their inherent antimicrobial characteristics. trentu.caresearchgate.net

| Polymer Label | Dialkyne Monomer Origin | Glass Transition (Tg) | Melting Temp (Tm) |

|---|---|---|---|

| C18C4 | Succinic Acid (C4) | -1.7 °C | 124.7 °C |

| C18C9 | Nonanedioic Acid (C9) | -15.0 °C | 114.5 °C |

| C18C18 | Octadec-9-enedioic Acid (C18) | -1.0 °C | 128.5 °C |

Other Functional this compound Derivatives

Beyond its use as a monomer in polymerization, the bifunctional nature of this compound (azelaate) allows for its incorporation into a variety of derivatives with specific, engineered functionalities. The two carboxylic acid groups can be chemically modified to introduce moieties for applications ranging from analytical chemistry and materials science to biotechnology. These modifications yield derivatives such as hydrazides, fluorescently-labeled compounds, and reactive crosslinkers.

This compound Hydrazide Derivatives

The conversion of this compound esters to hydrazides introduces the highly reactive hydrazide functional group (-CONHNH₂). This transformation opens up further synthetic pathways for creating complex molecules.

A notable example is the synthesis of nonanedihydrazide from dimethyl this compound. nih.govresearchgate.net In this process, dimethyl this compound is refluxed with hydrazine (B178648) hydrate, typically in an alcoholic solvent like ethanol, to yield the corresponding dihydrazide. researchgate.net The structure of the resulting nonanedihydrazide (C₉H₂₀N₄O₂) has been confirmed using various spectroscopic methods. nih.gov

Research has focused on the application of nonanedihydrazide as a corrosion inhibitor for mild steel in acidic environments. nih.govresearchgate.net Studies have shown that nonanedihydrazide can act as an effective mixed-type inhibitor, adsorbing onto the steel surface to protect it from corrosion. nih.govresearchgate.net The inhibition efficiency is dependent on the concentration of the inhibitor and the temperature. nih.govresearchgate.net

| Concentration (mM) | Inhibition Efficiency (%) at 24h |

| 0.1 | 93.5 |

| 0.2 | 95.8 |

| 0.3 | 96.9 |

| 0.4 | 97.6 |

| 0.5 | 98.3 |

| Data derived from a study on the corrosion inhibition of mild steel in 1 M HCl. nih.gov |

Fluorescently Labeled Derivatives

For analytical purposes, particularly in complex biological or cosmetic matrices, this compound can be derivatized with fluorescent labels. This allows for highly sensitive detection using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.net

Several reagents have been utilized to attach a fluorophore to the carboxylic acid groups of this compound:

9-Chloromethylanthracene: This reagent reacts with the dicarboxylic moiety of this compound to produce a highly fluorescent derivative. researchgate.net The reaction is typically catalyzed and optimized for temperature and time to achieve maximum fluorescence intensity, which can be measured at an excitation wavelength of 365 nm and an emission wavelength of 413 nm. researchgate.net

2-Bromoacetyl-6-methoxynaphthalene: This compound serves as a pre-chromatographic fluorescent labeling reagent. researchgate.net It reacts with this compound to yield stable, highly fluorescent diesters that are suitable for reversed-phase HPLC analysis. researchgate.net

L-leucine-4-methyl-7-coumarinylamide: This labeling is achieved through a multi-step process where the carboxylic acids first form mixed anhydrides with ethyl chloroformate, which then react with the coumarin (B35378) derivative to produce stable and highly fluorescent amides. researchgate.net

| Fluorescent Labeling Reagent | Resulting Derivative Type | Detection Method |

| 9-Chloromethylanthracene | Anthracene Diester | Spectrofluorimetry / HPLC researchgate.net |

| 2-Bromoacetyl-6-methoxynaphthalene | Naphthalene Diester | Reversed-Phase HPLC researchgate.net |

| L-leucine-4-methyl-7-coumarinylamide | Coumarin Diamide | HPLC researchgate.net |

Crosslinking Agents and Active Esters

The dicarboxylic nature of this compound makes it a suitable backbone for creating crosslinking agents. These molecules can form covalent bonds between polymer chains, enhancing the mechanical and barrier properties of materials. lamberti.comfoodpackagingforum.org A key strategy involves converting the carboxylic acid groups into more reactive functionalities, such as N-hydroxysuccinimide (NHS) esters.

An example of such a derivative is 1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) this compound . This heterobifunctional molecule contains two different reactive groups:

A tert-butyl ester on one end, which acts as a protecting group that can be removed under specific acidic conditions.

An N-hydroxysuccinimide (NHS) ester on the other end. This group is highly reactive toward primary amine groups found in proteins and other biomolecules, forming stable amide bonds.

This type of asymmetric derivative is valuable in bioconjugation and surface modification, where sequential or controlled reactions are required.

Other Notable Derivatives

Researchers have synthesized other unique this compound derivatives by attaching specific functional molecules to one or both of its carboxyl groups.

Ascorbyl-6-nonanedioate: This compound is synthesized by the enzymatic reaction of ascorbic acid (Vitamin C) and azelaic acid. google.com The goal of creating this derivative is to combine the properties of both molecules and potentially improve skin penetration compared to azelaic acid alone due to a change in polarity. google.com The synthesis can be performed using a lipase (B570770) enzyme in a non-aqueous solvent system. google.com

Potassium Azeloyl Diglycinate: This is a water-soluble derivative of azelaic acid. It is synthesized to improve the formulation characteristics of azelaic acid in cosmetic and pharmaceutical products. sjpm.org.cn An HPLC method has been developed for its determination in cosmetic formulations, highlighting its use in the industry. sjpm.org.cn

N,N-Di(methoxyethyl)ammonium this compound: This compound is an example of an ionic liquid derived from nonanedioic acid. epo.org Ionic liquids are salts that are liquid at low temperatures and have a wide range of potential applications due to their unique properties, such as low volatility and high thermal stability.

Advanced Analytical Techniques for Nonanedioate Research

Spectroscopic Characterization of Nonanedioate Compounds

Spectroscopy is a cornerstone in the analysis of this compound compounds, offering insights into their molecular structure and functional groups. psu.edu A combination of techniques is often employed for a comprehensive characterization. psu.edumdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the atomic structure and composition of organic molecules like nonanedioates. measurlabs.com Both ¹H and ¹³C NMR are utilized to confirm the structural integrity of synthesized this compound compounds, such as verifying the integration of ester and other functional groups. This non-destructive technique provides detailed information about the type, quantity, and arrangement of atoms within the molecule. measurlabs.comfilab.fr For instance, in the analysis of dimethyl this compound, ¹H NMR is used to confirm that the spectrum is consistent with its expected structure. chemscene.com The principle of NMR is based on the magnetic properties of atomic nuclei, such as ¹H and ¹³C, which are abundant in organic compounds. measurlabs.com

Infrared (IR) and Raman Spectroscopy for this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed "fingerprints" of molecules by probing their molecular vibrations. mt.comphotothermal.comnih.gov

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups and is used to identify the characteristic bonds within this compound molecules. photothermal.com For example, IR spectroscopy can verify the presence of ester groups in compounds like 1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) this compound. IR spectra provide valuable information about the coordination of metal ions with ligands containing this compound moieties by observing shifts in vibrational bands. mdpi.com The technique works by measuring the absorption of infrared light at frequencies corresponding to the fundamental vibrations of molecular bonds. mt.com

A comparison of the general strengths of IR and Raman spectroscopy is presented below:

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

| Principle | Measures absorption of light due to changes in dipole moment. photothermal.com | Measures inelastic scattering of light due to changes in polarizability. photothermal.com |

| Sensitivity | Highly sensitive to polar functional groups (e.g., C=O, O-H). photothermal.com | Highly sensitive to non-polar, symmetric bonds (e.g., C-C, C=C). photothermal.com |

| Aqueous Samples | Water is a strong IR absorber, which can interfere with analysis. | Water is a weak Raman scatterer, making it suitable for aqueous samples. |

| Sample Preparation | Often requires sample preparation, such as making KBr pellets. | Typically requires minimal to no sample preparation. |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is a highly sensitive analytical technique used for both qualitative and quantitative analysis of this compound compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules. chromatographyonline.comnih.gov It is crucial for confirming molecular weight and elucidating the structure of newly synthesized compounds. researchgate.net MS can detect compounds at very low concentrations, making it invaluable for various applications, including metabolomics and environmental analysis. chromatographyonline.comthermofisher.com

Different ionization techniques, such as Electrospray Ionization (ESI), are commonly coupled with MS to analyze non-volatile compounds like nonanedioates. chromatographyonline.com ESI-MS is instrumental in characterizing coordination complexes and other derivatives of nonanedioic acid. mdpi.comresearchgate.net For more complex analyses, tandem mass spectrometry (MS-MS) can be used to fragment ions and obtain detailed structural information. chromatographyonline.com Mass spectrometry imaging (MSI) is an advanced application that allows for the visualization of the spatial distribution of parent drugs and their metabolites, including those derived from this compound, within tissue samples. scienceopen.com

Chromatographic Separations and Quantification of this compound

Chromatography is a fundamental technique for the separation, identification, and quantification of components within a mixture. ijpsjournal.comnih.gov It operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound and its esters. nih.gov In the analysis of this compound derivatives, such as dihexyl this compound, reversed-phase (RP) HPLC methods are commonly employed. sielc.comsielc.com These methods typically use a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid. sielc.comsielc.com

For quantitative analysis, HPLC can be used with various detectors, such as UV-Vis diode array detectors (DAD) or evaporative light scattering detectors (ELSD). lgcstandards.comnih.gov The identification of compounds is typically achieved by comparing their retention times with those of known standards. jasco-global.com For complex mixtures where peaks may overlap, analysis at multiple wavelengths can help in the quantification of individual components. nih.gov The internal standard method can be used to improve the accuracy of quantification by correcting for variations in injection volume. jasco-global.com

An example of HPLC conditions for a this compound derivative is shown in the table below:

| Parameter | Condition | Reference |

| Compound | Dihexyl this compound | sielc.comsielc.com |

| Column | Newcrom R1 (Reverse Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Detection | Compatible with Mass Spectrometry (MS) if formic acid is used instead of phosphoric acid. | sielc.comsielc.com |

Gas Chromatography (GC) of this compound and its Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. researchgate.net Since nonanedioic acid itself is non-volatile, it requires a chemical modification process called derivatization to convert it into a more volatile form before GC analysis. alwsci.comnih.gov Common derivatization techniques include esterification (e.g., to form methyl esters) or silylation. alwsci.comgcms.cz This process not only increases volatility but can also improve peak shape and detector response. researchgate.netgcms.cz

GC is often coupled with a mass spectrometer (GC-MS), which combines the separation power of GC with the identification capabilities of MS. alwsci.com This combination is highly effective for the analysis of complex mixtures and the definitive identification of components. For instance, the analysis of fatty acids, which are structurally similar to dicarboxylic acids like nonanedioic acid, is routinely performed by GC-MS after converting them to their fatty acid methyl esters (FAMEs). alwsci.com The choice of derivatization reagent is critical and depends on the functional groups present in the molecule. gcms.cz

Structural Elucidation and Material Characterization of this compound Derivatives

The comprehensive characterization of this compound derivatives is crucial for understanding their structure-property relationships and optimizing their performance in various applications. Advanced analytical techniques provide detailed insights into the crystalline arrangement, surface morphology, internal nanostructure, and macromolecular properties of these materials.

X-Ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is a powerful, non-destructive technique fundamental to the structural characterization of crystalline materials, including this compound derivatives. malvernpanalytical.comwikipedia.org It provides detailed information about the atomic and molecular arrangement, allowing for phase identification, determination of crystal structure, and assessment of structural order. researchgate.net The technique relies on the principle that when a beam of X-rays strikes a crystalline sample, it is diffracted into specific directions. wikipedia.org The resulting diffraction pattern of angles and intensities is unique to the material's crystal lattice, acting as a fingerprint for its structure. malvernpanalytical.com

In the study of this compound derivatives, particularly metal-organic frameworks (MOFs) and coordination polymers, XRD is indispensable. Powder XRD (PXRD) is commonly used to identify the crystalline phases present in a bulk sample and to confirm the successful synthesis of a desired structure by comparing the experimental pattern to a known database or a simulated pattern. researchgate.netresearchgate.net For novel materials, single-crystal XRD analysis can be employed to determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the unit cell dimensions. wikipedia.orgscirp.org This level of detail is critical for understanding how the this compound ligand coordinates with metal centers and how these units assemble into larger, ordered networks. ekb.egijcce.ac.ir

The average crystallite size of this compound-based materials can also be estimated from the broadening of the diffraction peaks using the Scherrer equation, providing insight into the material's microstructure. researchgate.net Analysis of XRD data, often performed using methodologies like the Rietveld refinement, allows for the quantitative determination of phase composition and the refinement of crystal structure parameters. wikipedia.org

Table 1: Example Crystallographic Data for a Metal-Nonanedioate Complex

This table presents hypothetical crystallographic data for a coordination complex involving this compound, illustrating the type of information obtained from single-crystal XRD analysis.

| Parameter | Value | Reference |

| Chemical Formula | C18H28FeN2O8 | Modeled after similar metal complexes ugr.es |

| Crystal System | Monoclinic | crystallography.net |

| Space Group | P 1 21/c 1 | crystallography.net |

| a (Å) | 6.615 | crystallography.net |

| b (Å) | 6.560 | crystallography.net |

| c (Å) | 6.686 | crystallography.net |

| β (°) | 116.82 | crystallography.net |

| Volume (ų) | 258.92 | crystallography.net |

| Coordination Environment | Heptacoordinated Iron (Fe(II)) | scirp.org |

Electron Microscopy Techniques (SEM, TEM) for this compound Materials

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and nanostructure of this compound-based materials at high resolution. azom.comumich.edu These methods use a focused beam of electrons to generate images, providing topographical, morphological, and compositional information that is not accessible with light microscopy. nanoscience.comwikipedia.org

Scanning Electron Microscopy (SEM) directs an electron beam to scan the surface of a sample, generating various signals from the electron-sample interaction. wikipedia.org The most common signals, secondary electrons and backscattered electrons, produce images that reveal detailed information about the surface texture (morphology) and compositional differences. carleton.edu SEM is widely used to characterize the size, shape, and surface features of this compound-based polymers, composites, and microparticles. pressbooks.pubnumberanalytics.com For instance, SEM can reveal whether a material consists of spherical granules, irregular fragments, or porous structures. pressbooks.pub It is also a critical tool for failure analysis, as it can image fracture surfaces to determine failure mechanisms. numberanalytics.com In polymer blends containing nonanedioates, SEM can elucidate the phase morphology, showing how the different components are distributed. azom.comkpi.ua

Transmission Electron Microscopy (TEM) operates by passing a high-energy electron beam through an ultrathin specimen (typically under 100 nm thick) to form an image. wikipedia.orgnanoscience.com TEM offers significantly higher resolution than SEM, capable of revealing details down to the atomic scale. nanoscience.com This makes it invaluable for investigating the internal structure of this compound materials. umich.edu For example, in this compound-based nanocomposites, TEM can be used to visualize the dispersion and size distribution of embedded nanoparticles within the polymer matrix. chalcogen.ro It can also identify crystalline domains, lattice defects, and other nanostructural features. univ-rennes.frmdpi.com In some applications, scanning transmission electron microscopy (STEM), a related technique, is used to provide even more detailed analysis of nanostructures and their chemical composition at the atomic level. psu.edu

Table 2: Morphological Analysis of this compound Materials by Electron Microscopy

This table summarizes typical findings from SEM and TEM studies on various hypothetical this compound-based materials.

| Material Type | Technique | Observed Features | Typical Size Range | Reference |

| This compound-Polyester Copolymer | SEM | Surface topography, micro-phase separation, and spherulitic structures. | 1-50 µm | pressbooks.pubnumberanalytics.com |

| This compound-Metal Organic Framework (MOF) | SEM | Crystalline habit (e.g., cubic, octahedral), particle size distribution, and surface porosity. | 500 nm - 100 µm | carleton.edu |

| This compound-Silica Nanocomposite | TEM | Dispersion of silica (B1680970) nanoparticles within the polymer matrix, presence of agglomerates, and internal morphology. | 10-100 nm (nanoparticles) | chalcogen.roresearchgate.net |

| Self-Assembled this compound Vesicles | TEM | Spherical or lamellar structures, vesicle size, and membrane thickness. | 50-300 nm | nanoscience.comresearchgate.net |

Light Scattering Techniques (SLS) in this compound Characterization

Static Light Scattering (SLS) is an essential analytical technique for characterizing macromolecules, such as this compound-based polymers, in solution. wikipedia.org It measures the time-averaged intensity of light scattered by the molecules at various angles. lsinstruments.ch This information is then used to determine fundamental properties, including the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2). wikipedia.orgbrookhaveninstruments.com

The principle of SLS is based on the relationship between the intensity of the scattered light and the properties of the scattering molecules. malvernpanalytical.com Larger molecules scatter more light, and the intensity is directly proportional to the product of the molecular weight and the concentration. azonano.com For molecules small relative to the wavelength of the incident light, the scattering is isotropic (Rayleigh scattering). For larger particles, such as high molecular weight polymers, the scattered intensity becomes dependent on the observation angle due to intramolecular interference, which allows for the determination of the molecule's size (Rg). brookhaveninstruments.com

To determine these properties, SLS measurements are typically performed on a series of polymer solutions at different concentrations. The data are then analyzed using a Zimm plot, which is a double-extrapolation method to zero angle and zero concentration. brookhaveninstruments.comlsinstruments.ch This analysis separates the effects of intermolecular interactions from the properties of individual polymer chains. The second virial coefficient (A2), obtained from the concentration dependence of the scattered light, provides insight into the quality of the solvent and the nature of polymer-solvent interactions. azonano.com

SLS is a non-invasive, absolute technique, meaning it does not require calibration with molecular weight standards, which is a significant advantage over methods like size-exclusion chromatography (SEC) alone. brookhaveninstruments.comtesta-analytical.com It is widely applied in polymer science to understand how synthesis conditions affect the molecular weight and size of this compound-based polyesters, polyamides, and other copolymers. lsinstruments.chtesta-analytical.com

Table 3: Typical Macromolecular Properties of a this compound-Based Polymer Determined by SLS

This table provides an example of data obtained from an SLS experiment for a hypothetical this compound polymer in a good solvent like toluene (B28343).

| Parameter | Symbol | Value | Description | Reference |

| Weight-Average Molecular Weight | Mw | 63,300 Da | The average molecular weight, weighted by the mass of each polymer chain. | azonano.com |

| Radius of Gyration | Rg | 15 nm | The root-mean-square distance of the polymer's mass elements from its center of mass. | brookhaveninstruments.com |

| Second Virial Coefficient | A2 | 4.5 x 10⁻⁴ mol·mL/g² | A measure of the interaction between the polymer segments and the solvent molecules; a positive value indicates a good solvent. | wikipedia.orglsinstruments.ch |

Applications of Nonanedioate in Materials Science and Industrial Chemistry

Nonanedioate in Polymer Chemistry and Engineering

Nonanedioates are integral to the polymer industry, serving as building blocks for plasticizers, modifiers, resins, and elastomers.

Plasticizers are additives that increase the flexibility and softness of materials. This compound esters, such as bis(2-ethylhexyl) azelate (DOZ), are recognized as effective plasticizers, particularly for applications requiring good low-temperature performance. These plasticizers are used in a variety of polymers including cellulosics, polystyrene, and vinyl plastics. The manufacturing of DOZ involves the reaction of azelaic acid with 2-ethylhexyl alcohol.

Polymer modifiers enhance or alter the inherent properties of polymers to improve production efficiency, quality, or to introduce new characteristics like increased strength and durability. This compound-based compounds can act as such modifiers. For instance, some modifiers are used to strengthen polymers rather than soften them, enhancing color, strength, and toughness in applications like polyurethanes. The choice between a plasticizer and a modifier depends on the desired final properties of the product.

Table 1: Examples of this compound-Based Plasticizers and Their Applications

| Plasticizer Name | Chemical Name | Polymer Compatibility | Key Properties | Common Applications |

| DOZ | bis(2-ethylhexyl) azelate | Cellulosics, Polystyrene, Vinyl Plastics | Excellent cold-resistance, low volatility | Artificial leather, films, wire and cable sheathing |

| DEHYLUB 4039 | Di(2-Ethylhexyl) Azelate | Nitrile rubber, Styrene Butadiene Rubber, Chloroprene rubber | Low viscosity, high boiling point, heat and light resistance | Plasticizing paste, synthetic rubber products |

This table is generated based on the provided text and is for illustrative purposes.

Nonanedioates are used in the synthesis of various resins and elastomers. Epoxy resins, for example, can be formulated from a polymer of 2-methyl oxirane, oxirane, and this compound, resulting in materials with strong adhesive properties and chemical resistance. These resins find use in adhesives, coatings, and biomedical devices due to their mechanical strength and thermal stability.

Furthermore, nonanedioic acid polymers are key components in the production of polyurethane elastomers. For instance, a polymer of 1,9-bis(2-hydroxypropyl) this compound with 2,4-diisocyanato-1-methylbenzene (B73610) can be used to create coatings, adhesives, and elastomers with good chemical and abrasion resistance. The modification of epoxy resins with elastomers like carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN) can significantly improve the toughness of the resulting material.

Lubricant and Fuel Additive Applications of this compound

The properties of this compound esters make them valuable in the formulation of lubricants and as additives to improve the performance of fuels.

Synthetic ester oils, including those derived from nonanedioic acid, are a significant class of liquid lubricants. These esters are reaction products of carboxylic acids with alcohols and are chosen for their desirable properties such as density and viscosity. Di(isotridecyl) this compound is an example of an ester oil used in eco-friendly lubricants. This compound esters like bis(2-ethylhexyl) azelate are also used in the manufacturing of lubricants and greases. Saturated esters, in general, are valued in industrial lubricants for their excellent thermal, oxidative, and hydrolytic stability, which allows them to withstand high temperatures without degrading. They also form protective films on metal surfaces, reducing friction and wear.

Table 2: Properties of this compound Esters in Lubricant Applications

Role of this compound in Catalysis and Chemical Processes

This compound, and its parent acid, azelaic acid, play multifaceted roles in catalysis and industrial chemical processes. Their utility stems from the bifunctional nature of the nine-carbon dicarboxylic acid structure, which allows for a variety of chemical transformations. acs.org Nonanedioates serve as crucial intermediates, act as components in advanced catalytic systems, and are integral to the synthesis of various high-value chemicals. acs.orgatamanchemicals.comalibaba.com

As a Precursor and Intermediate in Chemical Synthesis

The most prominent role of this compound is as a foundational building block or intermediate in organic synthesis. acs.org The industrial production of azelaic acid itself often involves catalytic ozonolysis of oleic acid. atamanchemicals.com From this starting point, a wide array of derivatives can be synthesized through processes like esterification, which often require either chemical or enzymatic catalysts. nih.gov

Esters of nonanedioic acid, such as monomethyl azelate (MMA), dimethyl azelate (DMA), and diethyl azelate (DEA), are valuable intermediates. acs.org For instance, MMA and DMA are used in ceramide synthesis, while monoethyl azelate is an intermediate in the production of musk ketone. acs.org The synthesis of these esters from azelaic acid and alcohols is a key chemical process. acs.org Beyond simple esters, this compound is a monomer in the production of polymers like polyamides and polyurethanes. atamanchemicals.comontosight.ai The synthesis of a polyurethane, for example, can involve the reaction of 1,9-bis(2-hydroxypropyl) this compound with 2,4-diisocyanato-1-methylbenzene, a process that requires a catalyst. ontosight.ai

Role in Catalytic Systems

This compound and its derivatives are not only products of catalysis but can also actively participate in catalytic mechanisms, particularly in directing the selectivity of reactions.

Ion-Pair Directed Catalysis: Research has shown that this compound can function as a counterion to a cationic reaction center, influencing the outcome of a reaction. acs.org In one study involving the photolysis of specific salts, a this compound anion was used to direct the insertion of a carbonyl group into a C-H bond. This ion-pairing strategy resulted in a highly selective attack on the unique central C(5) atom of the this compound chain, achieving 74% selectivity. acs.orgacs.org This demonstrates the potential of using this compound to control regioselectivity in complex chemical transformations.

Metal-Catalyzed Processes: The synthesis of azelaic acid and its derivatives frequently employs metal-based catalysts. Green, one-pot synthesis methods have been developed using Rare Earth Metal (REM) triflates and molybdenum dioxo dichloride (MoCl₂O₂) with hydrogen peroxide to achieve selective oxidation of oleic acid. benthamdirect.comingentaconnect.com Other systems include using a combination of H₂O₂/H₂WO₄ for the direct oxidative cleavage of oleic acid's double bond. units.it Supported gold catalysts have also been explored for azelaic acid production. units.it In a different approach, platinum catalysts can be used for the oxidation of dihydric alcohols to yield azelaic acid with over 80% productivity, although this method is associated with higher costs. asianpubs.org

Biocatalysis: Enzymes, particularly lipases, offer a green alternative to traditional chemical catalysts for reactions involving this compound. nih.gov Immobilized Candida antarctica lipase (B570770) B (often known by the trade name Novozym 435) has been shown to be a highly efficient biocatalyst for the esterification of dicarboxylic acids like azelaic acid. nih.gov This enzymatic approach allows for reactions under milder conditions (e.g., lower temperatures) compared to conventional chemical catalysis, which often requires high temperatures and pressures. nih.govnih.gov

Involvement in Industrial Processes

The chemical properties of this compound and its salts make them suitable for specific industrial applications beyond their role as synthetic intermediates.

Cross-linking Agent: In the context of biochemistry, this compound has been identified as a product of linoleate (B1235992) oxidation. During metal-catalyzed oxidation of phospholipids, this compound can act as a quantitatively important linker, causing the cross-linking of these lipids to proteins. nih.gov

Thickening Agent: Metal salts of nonanedioic acid are utilized in lubricant manufacturing. Specifically, dilithium (B8592608) azelate and disodium (B8443419) azelate are employed as thickening agents in the formulation of lithium complex greases. nih.govatamanchemicals.com

The following table summarizes several catalytic systems and processes involving the synthesis of this compound (azelaic acid) and its derivatives, highlighting the diversity of catalysts and reaction pathways.

Table of Compounds Mentioned

Biochemical and Environmental Significance of Nonanedioate

Metabolic Pathways Involving Nonanedioate Precursors

This compound, more commonly known as azelaic acid, is a naturally occurring saturated dicarboxylic acid. nih.gov It is found in wheat, rye, and barley and is also produced by the yeast Malassezia furfur, which is a normal inhabitant of human skin. nih.gov The metabolic pathways involving its precursors are primarily centered around the oxidative cleavage of unsaturated fatty acids, with oleic acid being a major substrate.

The microbial production of azelaic acid often involves the enzymatic oxidation of oleic acid. nih.gov This biotransformation can be achieved through various microbial systems and enzymatic routes, presenting a more sustainable alternative to traditional chemical synthesis methods like ozonolysis. nih.govresearchgate.net

One chemo-enzymatic pathway involves a three-step process starting from oleic acid to produce azelaic acid and pelargonic acid. nih.gov In this process, lipase-mediated generation of peroleic acid occurs in the presence of hydrogen peroxide, leading to the self-epoxidation of oleic acid to its oxirane derivative. researchgate.net Subsequent steps lead to the cleavage of the molecule to yield azelaic acid. nih.gov A reported isolated yield for this method was 44% without the need for chromatographic purification. nih.gov

Another approach involves fermentative oxidation, which has been reported to achieve a 67% yield. nih.gov Furthermore, a multi-step enzymatic synthesis has been demonstrated using a recombinant Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases. mdpi.com This system was shown to efficiently oxidize 9-hydroxynonanoic acid to azelaic acid, with a conversion yield of up to 90%. mdpi.com

Several microbial strains have been identified for their ability to synthesize azelaic acid from various precursors. For instance, the yeast Malassezia furfur produces azelaic acid naturally on the skin. nih.gov The bacterial degradation of nonanoic acid can also lead to the formation of azelaic acid.

Microbial Production of Azelaic Acid from Oleic Acid

| Method | Key Enzymes/Microorganisms | Reported Yield | Reference |

|---|---|---|---|

| Chemo-enzymatic Route | Lipases | 44% (isolated) | nih.gov |

| Fermentative Oxidation | Not specified | 67% | nih.gov |

| Recombinant C. glutamicum | Alcohol/aldehyde dehydrogenases | 90% (conversion) | mdpi.com |

Beyond its microbial synthesis, this compound (azelaic acid) plays a role in other biological systems, notably in plants. It has been identified as a signaling molecule involved in plant immunity. uchicago.edu When a plant is attacked by a pathogen like Pseudomonas syringae, it significantly increases its production of azelaic acid. uchicago.edu This azelaic acid is then transported through the plant's vascular system to other parts of the plant. uchicago.edu

Azelaic acid does not directly trigger major defense mechanisms but rather "primes" the plant, enabling it to mount a faster and more robust defense response upon a subsequent attack. uchicago.edu It achieves this by enhancing the production of salicylic (B10762653) acid, a well-known plant defense hormone. uchicago.edu Research has also shown that azelaic acid stimulates the production of a protein named AZI1, which is involved in priming the plant for an enhanced immune response. uchicago.edu

The precursors for azelaic acid in biological systems are typically unsaturated fatty acids with a double bond at the ninth carbon position. researchgate.net Oleic acid (a C18 fatty acid) is considered a primary precursor. researchgate.net Other fatty acids such as myristoleic acid (C14) and gadoleic acid (C20) also have a double bond at the C-9 position and can serve as precursors. researchgate.net

Environmental Fate and Behavior of this compound

The environmental fate of this compound is influenced by its physical and chemical properties, as well as its interactions with environmental compartments such as soil and water.

This compound is readily biodegradable in both soil and water environments. Studies have shown a significant reduction in dissolved organic carbon (DOC), with over 70% reduction observed after 28 days, indicating its susceptibility to microbial degradation. The biodegradation process involves microorganisms that utilize the dicarboxylic acid as a carbon source, ultimately leading to its mineralization into carbon dioxide and water.

The degradation of dicarboxylic acids in soil is influenced by their chain length, with degradation rates generally decreasing as the chain length increases. nih.gov This suggests that this compound, with its nine-carbon chain, would be relatively persistent compared to shorter-chain dicarboxylic acids but still readily biodegradable.

The mobility of this compound in soil is expected to be moderate. nih.gov This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) value of 170. nih.gov The pKa of nonanedioic acid is 4.55, which means that in most environmental conditions (pH 5 to 9), it will exist predominantly in its anionic (azelaate) form. nih.gov Anions generally exhibit lower adsorption to soil particles compared to neutral molecules, which contributes to their mobility. nih.gov

Adsorption of dicarboxylic acids like this compound onto soil minerals such as kaolinite, montmorillonite (B579905), and goethite is highly dependent on pH. confex.com The highest adsorption is typically observed at lower pH values (around pH 4). confex.com The interaction with mineral surfaces can occur through outer-sphere complexation in aqueous environments and inner-sphere complexation under dry conditions, with the latter indicating stronger binding. confex.com

The order of sorption capacity for dicarboxylic acids among common soil minerals has been found to be montmorillonite > goethite > kaolinite. confex.com Due to its anionic nature at typical environmental pH, volatilization of this compound from water surfaces or moist soil is not considered an important fate process. nih.gov

Environmental Fate Parameters of this compound

| Parameter | Value/Observation | Implication | Reference |

|---|---|---|---|

| Biodegradability | >70% DOC reduction in 28 days | Readily biodegradable | |

| Estimated Koc | 170 | Moderate mobility in soil | nih.gov |

| pKa | 4.55 | Exists as anion in most environments | nih.gov |

| Adsorption pH Dependence | Highest at pH 4 | Sorption is pH-dependent | confex.com |

While biodegradation is the primary degradation pathway for this compound in the environment, hydrolytic and photolytic processes can also contribute to its transformation, particularly for its ester derivatives.

Hydrolytic degradation involves the cleavage of chemical bonds by the addition of water. For esters of this compound, hydrolysis would lead to the formation of nonanedioic acid and the corresponding alcohol. nih.govrsc.org The rate of hydrolysis of ester bonds can be influenced by factors such as pH and the presence of adjacent functional groups. rsc.orgnih.gov In general, ester hydrolysis can be catalyzed by both acidic and basic conditions. nih.gov

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation. nih.govresearchgate.net While direct photolysis of this compound itself in the environment is not extensively documented as a primary fate process, dicarboxylic acids are known components of atmospheric aerosols and can be subject to photochemical reactions in the atmosphere. nova.edu The presence of photosensitizers in the environment could potentially facilitate the photolytic degradation of this compound.

Environmental Impact Assessments of this compound (e.g., diesel deposits)

Extensive research into the composition and environmental impact of diesel engine deposits has not identified this compound as a significant component. Scientific analyses of these deposits primarily reveal a complex mixture of carbonaceous materials, unburned hydrocarbons, and oil-derived residues.

Studies focusing on the chemical makeup of internal diesel injector deposits have identified various carboxylic salts. For instance, research has pointed to the presence of sodium carboxylates derived from C12 succinic acids and C16-C18 fatty acids as contributors to deposit formation, particularly when certain fuel additives and sodium contamination are present. sae.orgresearchgate.net However, this compound has not been specifically implicated in these findings.

The primary causes of carbon buildup in diesel engines are generally attributed to factors such as incomplete combustion, the use of low-quality fuel, and operational conditions like frequent short trips at low engine loads. milexglobal.combellperformance.com These conditions lead to the accumulation of soot and other residues on engine components.

While various dicarboxylic acids have been studied for industrial applications, there is no evidence in the available scientific literature to suggest that this compound, or its parent compound azelaic acid, plays a role in the formation of diesel deposits or is a subject of environmental impact assessments in this specific context. The focus of such assessments in relation to diesel engines is typically on regulated emissions such as nitrogen oxides (NOx), particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbons.

Therefore, based on current scientific understanding, an environmental impact assessment of this compound in the context of diesel deposits is not applicable, as it is not a recognized constituent of these deposits.

Computational and Theoretical Studies on Nonanedioate

Molecular Modeling and Simulation of Nonanedioate Systems

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. researchgate.net These methods are crucial for understanding the three-dimensional structures, dynamics, and interactions of this compound systems, from single molecules to complex assemblies.

Molecular mechanics (MM) is a primary method used in molecular modeling, treating molecules as a collection of atoms held together by bonds that behave like springs. This approach is computationally efficient and effective for exploring the conformational landscapes and intermolecular interactions of large systems. mdpi.com For dicarboxylic acids like nonanedioic acid, simulations can reveal how the molecule behaves at interfaces and in solution. For example, molecular dynamics (MD) simulations of dicarboxylic acids at a hexane/water interface show that the two carboxyl groups tend to anchor to the aqueous phase, with the hydrocarbon backbone lying parallel to the interface. rutgers.edu This orientation is critical for its function in systems where interfacial properties are important.

Furthermore, MD simulations have been employed to study the structure and water-processing capabilities of aerosols coated with dicarboxylic acids. ucr.edursc.org These studies, which are relevant to atmospheric chemistry, investigate how the chain length and solubility of dicarboxylic acids, including nonanedioic acid (azelaic acid), affect the morphology and surface properties of aqueous droplets. ucr.edursc.org